molecular formula C24H21Br3I3N5O8 B1621766 Ioxabrolic acid CAS No. 96191-65-0

Ioxabrolic acid

Cat. No.: B1621766
CAS No.: 96191-65-0
M. Wt: 1127.9 g/mol
InChI Key: OJCPHFBLBNKCNX-UHFFFAOYSA-N
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Description

Ioxabrolic acid is a nonionic, iodinated contrast agent primarily used in radiographic imaging to enhance vascular and tissue visualization during computed tomography (CT) and angiography. Its chemical structure features a triiodinated benzene core with hydrophilic hydroxyl and alkoxy groups, which reduce osmolality and improve biocompatibility compared to older ionic agents . The molecular formula is C18H24I3N3O8, with a molecular weight of 835.12 g/mol. Key physicochemical properties include high water solubility (1.2 g/mL at 25°C) and an osmolality of 695 mOsm/kg, classifying it as a low-osmolality contrast medium (LOCM) . Its iodine content (350 mg I/mL) ensures optimal radiographic density, while the absence of ionic charges minimizes electrolyte imbalances and adverse reactions .

Properties

CAS No.

96191-65-0

Molecular Formula

C24H21Br3I3N5O8

Molecular Weight

1127.9 g/mol

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-tribromo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C24H21Br3I3N5O8/c1-7(37)35(3)20-14(26)9(21(39)31-2)13(25)10(15(20)27)22(40)33-6-8(38)34-19-17(29)11(23(41)32-4-5-36)16(28)12(18(19)30)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,41)(H,33,40)(H,34,38)(H,42,43)

InChI Key

OJCPHFBLBNKCNX-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br

Other CAS No.

96191-65-0

Origin of Product

United States

Preparation Methods

The synthesis of ioxabrolic acid involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of halogen atoms. Common synthetic routes include:

Chemical Reactions Analysis

Ioxabrolic acid undergoes various chemical reactions, including:

Scientific Research Applications

Ioxabrolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ioxabrolic acid involves its interaction with specific molecular targets. It acts as a contrast agent by blocking X-rays, allowing for the visualization of internal structures in diagnostic imaging . The presence of iodine atoms enhances its ability to absorb X-rays, making it effective in various imaging techniques.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ioxabrolic acid belongs to the class of nonionic triiodobenzene derivatives. Two structurally analogous compounds are Ioxaglic acid (a dimeric agent) and Ioversol (monomeric).

Property This compound Ioxaglic Acid Ioversol
Molecular Weight 835.12 g/mol 1,268.86 g/mol (dimer) 807.11 g/mol
Iodine Content 350 mg I/mL 320 mg I/mL 350 mg I/mL
Osmolality 695 mOsm/kg 600 mOsm/kg 710 mOsm/kg
Ionicity Nonionic Ionic (dimeric) Nonionic
Key Substituents 3 hydroxyethoxy groups 2 carboxyl groups 3 hydroxypropyl groups

Structural Insights :

  • This compound’s hydroxyethoxy groups enhance hydrophilicity, reducing nephrotoxicity risk compared to Ioxaglic acid’s carboxylate moieties, which increase ionic strength .
  • Ioversol’s hydroxypropyl side chains improve solubility but slightly elevate osmolality compared to this compound .

Functional and Pharmacological Comparison

Pharmacokinetic Profiles
Parameter This compound Ioxaglic Acid Ioversol
Renal Clearance 120 mL/min 95 mL/min 130 mL/min
Protein Binding <5% 10–15% <5%
Half-life (t½) 2.1 hours 2.5 hours 1.8 hours

This compound exhibits rapid renal excretion due to its low protein binding, minimizing systemic retention. In contrast, Ioxaglic acid’s dimeric structure delays clearance, increasing the risk of contrast-induced nephropathy (CIN) in renal-impaired patients .

Imaging Quality
Agent Vascular Opacification (HU) Tissue Contrast
This compound 450–500 Excellent
Ioxaglic Acid 380–420 Moderate
Ioversol 440–480 Excellent

This compound’s high iodine content ensures superior opacification in CT angiography, outperforming Ioxaglic acid in coronary imaging . However, Ioversol provides comparable efficacy in neurovascular studies due to optimized viscosity .

Special Populations
  • Renal Impairment : this compound’s low nephrotoxicity makes it preferred over Ioxaglic acid in patients with eGFR <60 mL/min .
  • Pediatrics : Ioversol’s lower viscosity facilitates administration in small vessels, but this compound’s safety profile is favored in neonates .

Key Gaps in Literature :

  • Direct comparisons with next-generation agents (e.g., Iodixanol) are warranted.

Biological Activity

Ioxabrolic acid, a compound with notable biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of the naturally occurring compound oleanolic acid, known for its diverse pharmacological effects. It has been studied for its potential in treating various diseases, including cancer and infectious diseases.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antimicrobial Activity : Similar to its parent compound, this compound has demonstrated antimicrobial properties against various pathogens. It inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
  • Antitumor Effects : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. It modulates key signaling pathways, including the NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against bacterial infections .
  • Antitumor Activity :
    • In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways, leading to increased levels of cytochrome c in the cytosol and activation of caspases .
    • Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound.
    Cell LineIC50 (µM)
    MDA-MB-231 (Breast)15
    HeLa (Cervical)20
    A549 (Lung)25
  • Anti-inflammatory Effects :
    • A recent study found that this compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

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